N'-((4-ethoxyphenyl)sulfonyl)-N,N-dimethylbenzimidamide
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Overview
Description
N’-((4-ethoxyphenyl)sulfonyl)-N,N-dimethylbenzimidamide is a chemical compound known for its unique structure and diverse applications. This compound features a benzimidamide core substituted with a 4-ethoxyphenylsulfonyl group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-((4-ethoxyphenyl)sulfonyl)-N,N-dimethylbenzimidamide typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with N,N-dimethylbenzimidamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-((4-ethoxyphenyl)sulfonyl)-N,N-dimethylbenzimidamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzimidamides depending on the nucleophile used.
Scientific Research Applications
N’-((4-ethoxyphenyl)sulfonyl)-N,N-dimethylbenzimidamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N’-((4-ethoxyphenyl)sulfonyl)-N,N-dimethylbenzimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Ethoxyphenyl)-N2-[(4-ethoxyphenyl)sulfonyl]-N2-(2-fluorobenzyl)isoleucinamide
- N-[(4-Ethoxyphenyl)sulfonyl]-N-phenylglycyl-N2-(4-fluorobenzyl)-N-isopropylalaninamide
- N-(4-Ethoxyphenyl)-N2-[(4-ethoxyphenyl)sulfonyl]-N2-(4-fluorophenyl)glycinamide
Uniqueness
N’-((4-ethoxyphenyl)sulfonyl)-N,N-dimethylbenzimidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H20N2O3S |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
N'-(4-ethoxyphenyl)sulfonyl-N,N-dimethylbenzenecarboximidamide |
InChI |
InChI=1S/C17H20N2O3S/c1-4-22-15-10-12-16(13-11-15)23(20,21)18-17(19(2)3)14-8-6-5-7-9-14/h5-13H,4H2,1-3H3 |
InChI Key |
QIFLSIVNRTZHRN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)N(C)C |
Origin of Product |
United States |
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